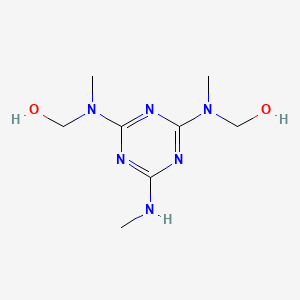![molecular formula C11H8Cl2N2O3S B1668737 3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid CAS No. 889946-21-8](/img/structure/B1668737.png)
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCG-58150 is a potentiInhibitor of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- Synthesis Framework : A study conducted by Siddiqui et al. (2014) focused on the synthesis of various derivatives related to 1,3,4-oxadiazole, starting with 4-Chlorophenoxyacetic acid. These derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Antibacterial, Hemolytic, and Thrombolytic Activity
- Antibacterial Activity : Aziz-Ur-Rehman et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives, which demonstrated excellent to moderate antibacterial activity. They also showed very good thrombolytic activity and low toxicity (Aziz-Ur-Rehman et al., 2020).
Alzheimer’s Disease Drug Candidate
- Potential for Alzheimer's Treatment : A study by Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, providing insights into their potential as Alzheimer’s treatments (Rehman et al., 2018).
Synthesis and Characterization
- Molecular Synthesis and Characterization : Nayak et al. (2013) reported on the synthesis and structural characterization of a related compound, showcasing the techniques used to confirm the structure of new compounds within this chemical class (Nayak et al., 2013).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : In a study by Fathima et al. (2021), novel compounds within the 1,3,4-oxadiazole class were synthesized and assessed for antimicrobial and antioxidant activities. This showcases the potential of these compounds in addressing infectious diseases and oxidative stress-related conditions (Fathima et al., 2021).
Propiedades
Número CAS |
889946-21-8 |
|---|---|
Nombre del producto |
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid |
Fórmula molecular |
C11H8Cl2N2O3S |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H8Cl2N2O3S/c12-6-1-2-7(8(13)5-6)10-14-15-11(18-10)19-4-3-9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Clave InChI |
OZTSRUDYAVAAAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CCG-58150; CCG 58150; CCG58150; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



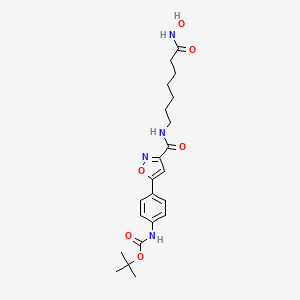
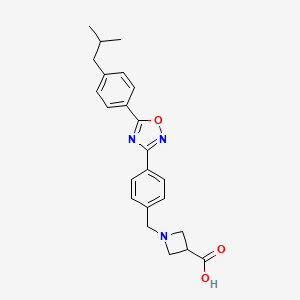
![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)
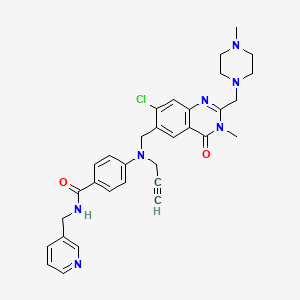
![4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1668664.png)
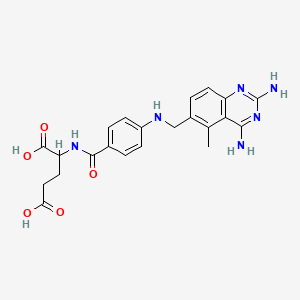
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
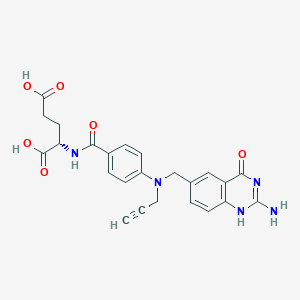
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)
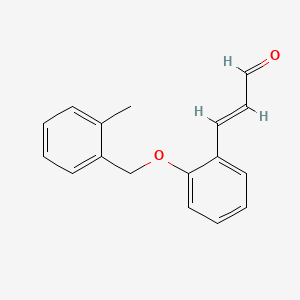
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
